2,3-Indolobetulin

α-glucosidase inhibition antidiabetic lupane triterpenoid

2,3-Indolobetulin (CAS 2365493-59-8) is a pentacyclic lupane triterpenoid derived from betulin through indole fusion at the C2–C3 position. It serves as a versatile precursor for the synthesis of α-glucosidase inhibitors and can be further modified to generate 2,3-indolobetulinic acid derivatives with enhanced anticancer properties.

Molecular Formula C36H51NO
Molecular Weight 513.8 g/mol
Cat. No. B3025730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Indolobetulin
Molecular FormulaC36H51NO
Molecular Weight513.8 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO
InChIInChI=1S/C36H51NO/c1-22(2)23-14-17-36(21-38)19-18-34(6)26(30(23)36)12-13-29-33(5)20-25-24-10-8-9-11-27(24)37-31(25)32(3,4)28(33)15-16-35(29,34)7/h8-11,23,26,28-30,37-38H,1,12-21H2,2-7H3/t23-,26+,28-,29+,30+,33-,34+,35+,36+/m0/s1
InChIKeyDBMVITGMICHGEG-GWMWQEPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Indolobetulin Procurement Guide: Purity, CAS, and Key Specifications


2,3-Indolobetulin (CAS 2365493-59-8) is a pentacyclic lupane triterpenoid derived from betulin through indole fusion at the C2–C3 position [1]. It serves as a versatile precursor for the synthesis of α-glucosidase inhibitors and can be further modified to generate 2,3-indolobetulinic acid derivatives with enhanced anticancer properties [2]. The compound is commercially available at 95% purity, enabling direct use in medicinal chemistry campaigns and SAR studies .

2,3-Indolobetulin Comparator Analysis: Why In-Class Triterpenoids Are Not Interchangeable


Pentacyclic triterpenoids such as betulin, betulinic acid, and uvaol share a common lupane scaffold but exhibit drastically divergent biological profiles due to oxidation state and heterocyclic modifications. Simple substitution of 2,3-indolobetulin with native betulin or betulinic acid will fail to recapitulate the α-glucosidase inhibition and cytotoxicity observed with indole-fused derivatives [1]. The fused indole moiety at C2–C3 introduces unique electronic and steric features that are essential for allosteric site recognition in α-glucosidase and for enhanced membrane permeability in cancer cells [2]. Consequently, procurement decisions must be guided by quantitative differentiation data rather than structural similarity assumptions.

2,3-Indolobetulin Comparative Performance Data: Head-to-Head IC₅₀ and Fold-Change Metrics


2,3-Indolobetulinic Acid Glycine Amide Achieves Sub-100 nM α-Glucosidase Inhibition

Derivatization of 2,3-indolobetulin to 2,3-indolobetulinic acid glycine amide yields a dramatic 4730-fold enhancement in α-glucosidase inhibitory activity relative to the parent carboxylic acid [1]. This places the glycine amide derivative among the most potent lupane-based α-glucosidase inhibitors reported to date.

α-glucosidase inhibition antidiabetic lupane triterpenoid

Indole Fusion at C2–C3 Confers 2.20-Fold Cytotoxicity Enhancement Over Parent Betulinic Acid

Introduction of the indole framework at the C2 position of betulinic acid (forming 2,3-indolo-betulinic acid, BA4) results in increased cytotoxicity against murine melanoma B164A5 cells compared to native betulinic acid (BI) [1]. Further conjugation with glycine (BA3) or glycylglycine (BA2) residues yields an additional 2.20-fold increase in inhibitory activity relative to BA4 [1].

anticancer melanoma cytotoxicity

2,3-Indolo-28-cyanoethoxybetulin Exhibits 42.78% Growth Inhibition Against COLO 205 Colon Cancer

Among a panel of 2,3-indolotriterpenoids, 2,3-indolo-28-cyanoethoxybetulin demonstrated –42.78% growth inhibition against COLO 205 colon cancer cells in NCI-60 style screening, whereas 2,3-indolouvaol showed –12.65% inhibition against NCI-H522 lung cancer cells [1]. This highlights that even among indole-fused triterpenoids, subtle differences in the C17/C28 side chain dictate tumor-type selectivity.

anticancer colon cancer triterpenoid

2,3-Indolobetulinic Acid Demonstrates Broad-Spectrum Activity Across 9 Human Cancer Cell Lines

2,3-Indolobetulinic acid exhibited antitumor activity toward 9 distinct cell lines spanning 4 human cancer types, while the related 2,3-indolooleanolic acid showed activity toward 19 cell lines across 6 cancer types [1]. This broad-spectrum profile indicates that the indole-fused betulinic acid scaffold possesses intrinsic anticancer properties that are not limited to a single tumor histology.

anticancer broad-spectrum triterpenoid

2,3-Indolobetulin Application Scenarios: Where Comparative Data Supports Procurement


Medicinal Chemistry: Scaffold for Sub-100 nM α-Glucosidase Inhibitor Development

2,3-Indolobetulin serves as the essential precursor for 2,3-indolobetulinic acid and its C28 amide derivatives, which achieve α-glucosidase IC₅₀ values as low as 0.04 µM [1]. Procurement of 2,3-indolobetulin enables medicinal chemistry teams to generate these highly potent inhibitors via established oxidation and amidation protocols, with the 4730-fold activity enhancement upon amidation representing one of the largest SAR gains documented for lupane triterpenoids [1].

Antimelanoma Drug Discovery: Accessing Derivatives with 2.20-Fold Enhanced Cytotoxicity

For researchers focused on malignant melanoma, 2,3-indolobetulin provides access to 2,3-indolo-betulinic acid (BA4) and its glycine conjugates (BA2, BA3), which demonstrate approximately 2.20-fold higher inhibitory activity than the parent acid in B164A5 murine melanoma cells [2]. The indole fusion at C2–C3 is critical for this enhanced cytotoxicity, as native betulinic acid lacks this structural feature and exhibits inferior activity in direct comparative assays [2].

Colon Cancer Preclinical Evaluation: 42.78% Growth Inhibition Benchmark

2,3-Indolobetulin can be converted to 2,3-indolo-28-cyanoethoxybetulin, which has demonstrated –42.78% growth inhibition against COLO 205 colon adenocarcinoma cells [3]. This level of single-agent activity in a NCI-60 style screen establishes a benchmark that distinguishes this derivative from less active indole-triterpenoid hybrids and supports its prioritization for colon cancer-focused preclinical development programs [3].

Broad-Spectrum Anticancer SAR Campaigns Using Indole-Fused Triterpenoid Libraries

2,3-Indolobetulin serves as the foundation for generating diverse 2,3-indolotriterpenoid libraries with activity across multiple cancer types. The parent 2,3-indolobetulinic acid shows activity in 9 cell lines representing 4 cancer types, while structural modifications at C28 (e.g., cyanoethoxy, glycine amide) further tune potency and tumor-type selectivity [3][1]. Procurement of the 2,3-indolobetulin core scaffold enables systematic exploration of this SAR space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Indolobetulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.